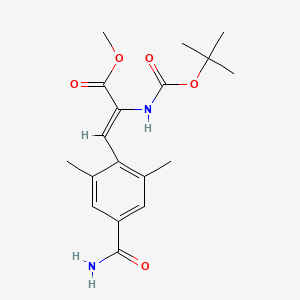

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate

Vue d'ensemble

Description

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propenoic acid backbone, an aminocarbonyl group, and a dimethylphenyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate typically involves multiple steps. One common method includes the following steps:

Formation of the propenoic acid backbone: This can be achieved through the reaction of an appropriate aldehyde with malonic acid in the presence of a base.

Introduction of the aminocarbonyl group: This step involves the reaction of the intermediate with an amine derivative under controlled conditions.

Attachment of the dimethylphenyl moiety: This can be done through a Friedel-Crafts acylation reaction using a dimethylbenzene derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate has shown promise in drug development due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Agents : Compounds with similar structures have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Drugs : The compound's potential as an anti-inflammatory agent is being explored, particularly in conditions like arthritis and other inflammatory diseases.

Materials Science

The compound can be utilized in the development of advanced materials:

- Polymer Chemistry : As a monomer, it can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties.

- Coatings and Films : Its reactivity allows for the formulation of coatings that can provide protective barriers against environmental factors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of related compounds demonstrated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid derivatives: Compounds with similar propenoic acid backbones but different substituents.

Aminocarbonyl compounds: Molecules containing aminocarbonyl groups with varying structures.

Dimethylphenyl derivatives: Compounds with dimethylphenyl moieties attached to different functional groups.

Uniqueness

The uniqueness of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Activité Biologique

(Z)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate, commonly referred to as Boc-amino-acrylate, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate

- CAS Number : 864825-84-3

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- Purity : ≥98%

The compound features a Z-configured double bond, which is crucial for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of Boc-amino-acrylate derivatives. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study 1 : In vitro assays demonstrated that Boc-amino-acrylate exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Anti-inflammatory Effects

Boc-amino-acrylate has also been investigated for its anti-inflammatory properties.

- Case Study 2 : In a mouse model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that Boc-amino-acrylate may modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis .

The biological activity of Boc-amino-acrylate is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain proteases involved in cancer progression.

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.

Synthesis and Derivatives

The synthetic route for Boc-amino-acrylate typically involves:

- Formation of the acrylate moiety through Michael addition.

- Protection of the amine group using the Boc strategy to enhance stability.

- Purification via chromatography to achieve high purity levels.

Table 1: Synthesis Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Michael addition of amine to acrylate | 85% |

| 2 | Boc protection | 90% |

| 3 | Purification | >98% purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate?

- Methodological Answer: The synthesis typically involves sequential protection and coupling steps. For example, the tert-butoxycarbonyl (Boc) group can be introduced to protect the amino group via reaction with di-tert-butyl dicarbonate. Subsequent acrylation may employ activated esters or acyl chlorides under controlled conditions (e.g., Schlenk techniques to exclude moisture). Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Monitoring reaction progress via TLC and confirming stereochemistry with NOESY NMR or X-ray diffraction is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer: High-resolution NMR (¹H/¹³C) identifies functional groups and stereochemistry, while X-ray crystallography resolves the (Z)-configuration and molecular packing. Mass spectrometry (ESI-TOF) confirms molecular weight. Purity is assessed via HPLC (>95% area) with a C18 column and acetonitrile/water mobile phase. Thermal stability can be evaluated using TGA/DSC .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C under argon. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis identifies degradation products. The Boc group is prone to acidolysis, so avoid acidic solvents .

Advanced Research Questions

Q. How can the (Z)-stereochemistry be rigorously controlled during synthesis, and what are common pitfalls?

- Methodological Answer: Stereoselective synthesis requires catalysts like Pd(PPh₃)₄ or Cu(I) salts to favor the (Z)-isomer via chelation control. Kinetic vs. thermodynamic outcomes must be monitored using in-situ FTIR or low-temperature NMR. Competing (E)-isomer formation can arise from excessive heating; thus, reaction temperatures should be kept below 50°C .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) predict solvation effects. For example, the acrylate double bond’s electron density can be mapped to anticipate Michael addition sites .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice influence its solubility and bioavailability?

- Methodological Answer: X-ray data (e.g., dihedral angles of 82.9° between aromatic rings) reveal intermolecular C–H⋯O hydrogen bonds (S(7) motifs) and π-π stacking (3.98 Å spacing). These interactions reduce solubility in polar solvents; co-solvents like DMSO:water (1:4) or PEG-based formulations can improve dissolution. Bioavailability studies should include logP calculations and Caco-2 cell permeability assays .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical models?

- Methodological Answer: Conflicting NMR/X-ray data may arise from dynamic disorder or solvent effects. Cross-validate using solid-state NMR and solution-phase NOESY. For computational disagreements, refine basis sets (e.g., cc-pVTZ) or include solvent models (COSMO-RS). Disorder in ethyl groups (observed in similar acrylates) requires constrained refinement during crystallographic analysis .

Q. What strategies optimize derivatization of the carbamoyl group for targeted drug delivery?

- Methodological Answer: The carbamoyl group can be functionalized via reductive amination or coupling with NHS esters. For targeted delivery, linkers like PEG or cleavable peptides (e.g., Val-Cit) can be introduced. Monitor reaction efficiency via LC-MS and confirm regioselectivity with HSQC NMR .

Q. How do steric effects from the 2,6-dimethylphenyl group impact reaction kinetics in cross-coupling reactions?

- Methodological Answer: Steric hindrance slows oxidative addition in Pd-catalyzed reactions. Use bulky ligands (XPhos) to enhance catalyst turnover. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Comparative studies with unsubstituted analogs reveal rate differences of ~3–5x .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor or protease substrate?

- Methodological Answer: Screen kinase inhibition via ADP-Glo™ assays (e.g., against EGFR or CDK2). For protease susceptibility, use fluorogenic substrates (e.g., FITC-labeled peptides) and measure cleavage via fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Propriétés

IUPAC Name |

methyl (Z)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-9H,1-6H3,(H2,19,21)(H,20,23)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRKHURHLHATAD-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.